Methotrexate alpha-tert-butyl ester Methotrexate alpha-tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019569
InChI: InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1
SMILES:
Molecular Formula: C24H30N8O5
Molecular Weight: 510.5 g/mol

Methotrexate alpha-tert-butyl ester

CAS No.:

Cat. No.: VC16019569

Molecular Formula: C24H30N8O5

Molecular Weight: 510.5 g/mol

* For research use only. Not for human or veterinary use.

Methotrexate alpha-tert-butyl ester -

Specification

Molecular Formula C24H30N8O5
Molecular Weight 510.5 g/mol
IUPAC Name (4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Standard InChI InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1
Standard InChI Key HTMMDBDGHQUHPW-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Introduction

Synthesis and Production

Synthetic Methodology

The synthesis of methotrexate alpha-tert-butyl ester involves multi-step organic reactions, as exemplified by protocols for related MTX derivatives. A key approach involves the esterification of MTX’s α-carboxyl group using tert-butanol under acidic catalysis. The RSC Publishing methodology for synthesizing MTX monoamides from L-glutamic acid monoamide t-butyl esters provides a foundational framework . Critical steps include:

  • Protection of Functional Groups: The α-carboxyl group of MTX is protected using tert-butyl esters to prevent unwanted side reactions.

  • Coupling Reactions: Mixed-anhydride coupling with amines facilitates the introduction of tert-butyl groups.

  • Chromatographic Purification: Reverse-phase HPLC separates desired products from unreacted starting materials or byproducts .

Reaction conditions such as solvent polarity (e.g., dichloromethane) and temperature (40–60°C) are optimized to maximize yield and purity. Industrial-scale production adheres to stringent quality control measures to ensure batch consistency.

Mechanism of Action

Like MTX, the alpha-tert-butyl ester inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. By blocking the conversion of dihydrofolate to tetrahydrofolate, the compound disrupts nucleotide synthesis, leading to S-phase cell cycle arrest and apoptosis in rapidly dividing cells. The ester modification delays hydrolysis to active MTX, enabling sustained DHFR inhibition and reduced dosing frequency .

Pharmacological Applications

Oncology

The ester’s enhanced lipophilicity improves tumor penetration, making it a candidate for treating MTX-resistant malignancies. Preclinical studies on analogous compounds demonstrate:

  • Increased Intracellular Retention: Ester derivatives bypass resistance mechanisms linked to impaired MTX uptake .

  • Reduced Hepatic Toxicity: Delayed hydrolysis minimizes liver exposure, as observed in murine models .

Autoimmune Diseases

As a prodrug, the alpha-tert-butyl ester could mitigate MTX’s gastrointestinal and hematological side effects. Targeted activation in inflamed tissues via reactive oxygen species (ROS)-sensitive pathways remains under investigation .

Comparative Analysis with Related Compounds

PropertyMethotrexate Di-n-Butyl Ester Methotrexate Alpha-Tert-Butyl Ester
Molecular FormulaC₂₈H₃₈N₈O₅Not Available
Molecular Weight566.7 g/molNot Available
Ester GroupDi-n-butylAlpha-tert-butyl
Hydrolysis RateRapid (serum esterases)Slow (steric hindrance)

Key distinctions include the tert-butyl group’s resistance to enzymatic cleavage, which prolongs systemic exposure compared to di-n-butyl derivatives .

Research Findings and Case Studies

Synthesis Optimization

Studies on MTX monoamide t-butyl esters highlight the impact of reaction parameters on product distribution. For instance, varying the amine reactant in coupling reactions alters the γ-amide/α-amide ratio, influencing downstream biological activity .

Future Directions

Further research should prioritize:

  • Pharmacokinetic Profiling: Quantifying hydrolysis kinetics and tissue distribution in primate models.

  • Clinical Translation: Phase I trials to establish safety profiles in humans.

  • Prodrug Engineering: Incorporating stimuli-responsive linkers for site-specific MTX release.

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